2-(2-Ethoxyethoxy)acetaldehyde

CAS No.: 125117-60-4

Cat. No.: VC7541408

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125117-60-4 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.159 |

| IUPAC Name | 2-(2-ethoxyethoxy)acetaldehyde |

| Standard InChI | InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h3H,2,4-6H2,1H3 |

| Standard InChI Key | VAKGZFIDFWQAJM-UHFFFAOYSA-N |

| SMILES | CCOCCOCC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

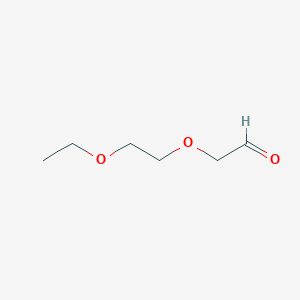

2-(2-Ethoxyethoxy)acetaldehyde belongs to the class of glycol ether aldehydes. Its IUPAC name derives from the ethoxyethoxy side chain attached to the acetaldehyde backbone. The structural formula (Fig. 1) features a central acetaldehyde group () modified with a diethylene glycol monoethyl ether moiety () . This configuration enhances solubility in both polar and nonpolar media, a trait shared with solvents like 2-(2-ethoxyethoxy)ethanol .

Table 1: Key Identifiers of 2-(2-Ethoxyethoxy)acetaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1523007-66-0 | |

| Molecular Formula | ||

| Molar Mass | 176.21 g/mol | |

| Boiling Point | Not Available | |

| Density (20°C) | Not Available |

Synthesis and Reactivity

Synthetic Pathways

While direct methods for synthesizing 2-(2-ethoxyethoxy)acetaldehyde are sparsely documented, analogous compounds suggest plausible routes. For instance, 2-(2-ethoxyethoxy)ethanol is produced via ethoxylation of ethanol , and similar strategies could be adapted by introducing an aldehyde group through oxidation. A study on the oxidation of 2-(2-methoxyethoxy)ethanol by ditelluratocuprate(III) highlights the feasibility of oxidizing ether-alcohols to aldehydes under controlled conditions. Applying this methodology to 2-(2-ethoxyethoxy)ethanol could yield the target compound, though reaction parameters (e.g., temperature, pH) would require optimization.

Kinetic and Mechanistic Insights

Physicochemical Properties

Solubility and Stability

The compound’s ethoxyethoxy chain likely enhances solubility in organic solvents, as seen in 2-(2-ethoxyethoxy)ethyl acetate, which dissolves resins and dyes . Polar aprotic solvents like acetone or dimethylformamide may serve as ideal media for reactions involving 2-(2-ethoxyethoxy)acetaldehyde. Stability data are absent, but the aldehyde group’s susceptibility to oxidation necessitates inert storage conditions.

Thermal Behavior

Related glycol ethers exhibit boiling points between 217–218°C , suggesting that 2-(2-ethoxyethoxy)acetaldehyde may volatilize at comparable temperatures. Differential scanning calorimetry (DSC) could elucidate its phase transitions, though experimental results are unavailable.

Applications and Industrial Relevance

Role in Organic Synthesis

The aldehyde functional group makes this compound a candidate for condensation reactions, such as the formation of imines or acetals. In pharmaceutical synthesis, such intermediates are valuable for constructing nitrogen-containing heterocycles. For example, reductive amination could yield secondary amines for drug candidates.

Future Research Directions

Experimental Data Gaps

Priority areas include measuring boiling points, vapor pressures, and partition coefficients (). Computational methods like COSMO-RS simulations could predict solubility parameters, guiding solvent selection in industrial applications.

Expanding Synthetic Utility

Exploring catalytic systems for asymmetric aldol reactions or Strecker syntheses could unlock routes to chiral building blocks. Additionally, copolymerization studies with ethylene oxide might yield novel biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume